
Lys-isoindoline dihydrochloride salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys-isoindoline dihydrochloride salt is a chemical compound characterized by the presence of an isoindoline nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys-isoindoline dihydrochloride salt typically involves a domino reaction. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction proceeds under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative.
Industrial Production Methods
Industrial production of this compound often employs transition-metal-catalyzed reactions and organocatalytic methods. These methods offer robust techniques for the efficient construction of complex heterocyclic structures .
Análisis De Reacciones Químicas
Types of Reactions
Lys-isoindoline dihydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully reduced isoindoline derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and alcohols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which have significant biological and chemical applications .
Aplicaciones Científicas De Investigación
Lys-isoindoline dihydrochloride salt has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
Medicine: Explored for its potential in treating mental disorders and as an antipsychotic agent.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of Lys-isoindoline dihydrochloride salt involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential application as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Indole Derivatives: These compounds are prevalent in natural products and drugs, playing a significant role in cell biology and the treatment of various disorders.
Uniqueness
Lys-isoindoline dihydrochloride salt is unique due to its specific structural features and the presence of the isoindoline nucleus. This uniqueness contributes to its diverse reactivity and wide range of applications in different scientific fields.
Propiedades
Fórmula molecular |
C14H23Cl2N3O |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2,6-diamino-1-(1,3-dihydroisoindol-2-yl)hexan-1-one;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-4-3-7-13(16)14(18)17-9-11-5-1-2-6-12(11)10-17;;/h1-2,5-6,13H,3-4,7-10,15-16H2;2*1H |
Clave InChI |
LCVYYJOWQBAHGX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CN1C(=O)C(CCCCN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

![2-[2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12100427.png)
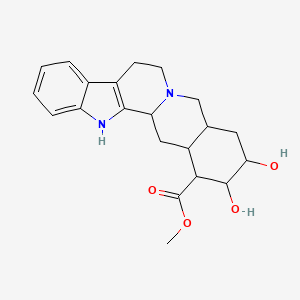
![2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12100434.png)
![Dispiro[5.1.5.3]hexadecane-3,7,11-trione](/img/structure/B12100438.png)
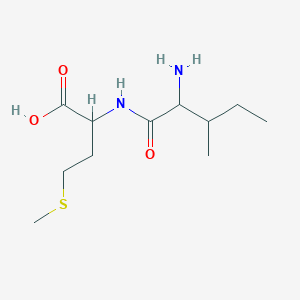
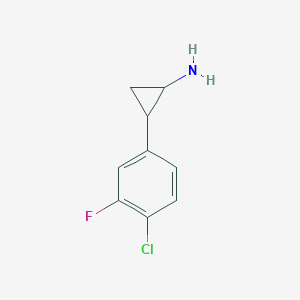
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
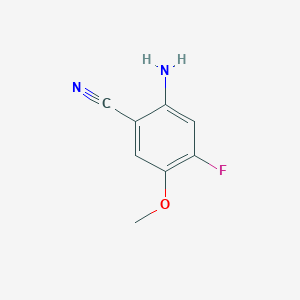
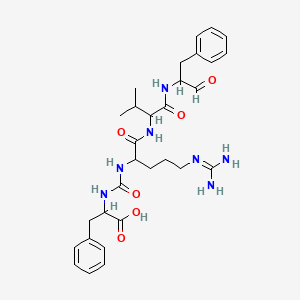
![5-(1,4-Dioxaspiro[4.5]decan-3-yl)spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B12100471.png)
